molecular formula C18H18N4O3 B2644945 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898640-21-6

6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2644945
CAS No.: 898640-21-6
M. Wt: 338.367
InChI Key: SVQWHJOOOCNXFK-UHFFFAOYSA-N
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Description

6-Benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzyl group at position 6 and a 2,5-dimethoxyphenylamino substituent at position 2. The triazinone core (1,2,4-triazin-5(4H)-one) is a nitrogen-rich heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and herbicidal properties . The benzyl and methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its bioactivity and metabolic stability.

Properties

IUPAC Name

6-benzyl-3-(2,5-dimethoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-8-9-16(25-2)14(11-13)19-18-20-17(23)15(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQWHJOOOCNXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of the triazine intermediate with 2,5-dimethoxyaniline under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the triazine ring or the aromatic groups, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups or the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halides, organometallic compounds, and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for the development of new drugs.

    Industry: Possible applications in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven differences are summarized below:

Compound Name Substituents (Positions) Key Structural Features Bioactivity Highlights Reference ID
Target Compound 6-Benzyl, 3-(2,5-dimethoxyphenylamino) High lipophilicity, electron-donating OCH₃ groups Not explicitly reported in evidence
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one 3-Hydroxypropylthio, 6-thienylvinyl Thiophene vinyl for π-stacking; thioether linkage Anticancer (cytotoxic activity)
6-Amino-3-((4-methoxybenzyl)amino)-1,2,4-triazin-5(4H)-one 3-(4-Methoxybenzylamino) Methoxybenzyl enhances solubility Synthetic intermediate, no bioactivity reported
4-((6-Methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino)benzoic acid 3-Aminobenzoic acid, 6-methyl Carboxylic acid for polarity Structural analogue for drug design
Metribuzin (Herbicide) 6-tert-Butyl, 3-methylthio Hydrophobic tert-butyl, methylthio Herbicidal (PSII inhibitor)
Schiff Base 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one) 4-Fluorobenzylidene, 6-CF₃ Electrophilic CF₃, halogenated aryl Antibacterial (MIC 3.90 μg/mL vs. E. coli)

Key Observations :

  • Substituent Impact : The target compound’s 2,5-dimethoxyphenyl group may enhance membrane permeability compared to simpler aryl groups (e.g., benzyl in ). However, the absence of electron-withdrawing groups (e.g., CF₃ in ) or thioether linkages (as in ) might limit its electrophilic reactivity.

Toxicity and Selectivity

  • Triazinones vs. Oxazolones: Triazinones generally exhibit higher toxicity than oxazolones (e.g., Daphnia magna assays in ). The target compound’s dimethoxy groups may reduce toxicity compared to halogenated analogues (e.g., compound 20b in ).
  • Metabolic Stability : The benzyl group may increase metabolic stability but could also enhance cytotoxicity risks, as seen in S-alkyl derivatives ().

Biological Activity

6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}N4_{4}O2_{2}
  • Functional Groups : It contains a triazine core with a benzyl and a dimethoxyphenyl substituent.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cancer pathways. For instance, studies have demonstrated that it effectively inhibits c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and apoptosis.
  • Antioxidant Properties : The presence of methoxy groups in its structure contributes to its antioxidant activity by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Positioning : Variations in the position of the methoxy groups on the phenyl ring significantly affect potency against target enzymes.
  • Benzyl Group Influence : The presence of the benzyl group enhances lipophilicity, potentially improving cellular uptake.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

CompoundTarget EnzymeIC50_{50} (µM)Activity Description
This compoundJNK1.8Moderate inhibition
Analog AJNK0.4High inhibition
Analog BJNK6.6Low inhibition
6-benzyl derivativeAntioxidant assayNDSignificant scavenging activity

Case Study 1: JNK Inhibition

In a study evaluating various triazine derivatives for JNK inhibition, this compound was found to inhibit JNK with an IC50_{50} value of 1.8 µM. This suggests its potential as a therapeutic agent in conditions where JNK is implicated.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that it exhibited significant antioxidant activity comparable to well-known antioxidants.

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